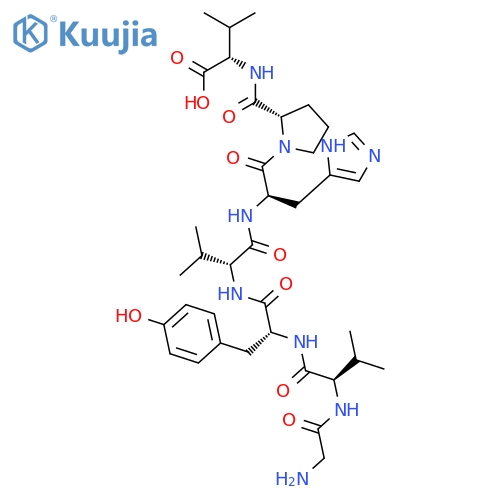Effect of di ethyl ether on the performance and emission characteristics of a diesel engine using biodiesel–eucalyptus oil blends
RSC Advances Pub Date: 2015-05-29 DOI: 10.1039/C5RA08414H
Abstract
The present work is to study the performance, emission and combustion characteristics of a single cylinder direct injection diesel engine using pongamia biodiesel (PB) and eucalyptus oil (Eu) along with the addition of a constant amount (10%) of diethyl ether as an additive (DEE). They are blended with different proportions on a constant volume basis such as B20E70, B30E60, B40E50 and B50E40 and tested at various loads (0, 3, 6, 9 and 12). The performance parameters such as Brake Specific Energy Consumption (BSEC), Brake Specific Fuel Consumption (BSFC), Brake Thermal Efficiency (BTE), Exhaust Gas Temperature (EGT) and exhaust emissions parameters such as Nitrogen Oxides (NOx), Carbon Monoxide (CO), Unburned Hydrocarbons (HC) and smoke and combustion parameters like cylinder pressure and heat release rate were measured. The brake thermal efficiency for B20Eu70DEE10 is found to be very close to neat diesel and there is a significant reduction in BSEC, BSFC and EGT is observed at full load conditions. Further, the major emissions such as HC, CO and smoke emission for B20Eu70DEE10 are 30%, 10% and 35.7% lower than that of diesel at full load conditions respectively. Performance parameters also show satisfactory results. Thus it can be said that B20Eu70DEE10 showed better results on the performance, emission and combustion characteristics without any modification on the engine.

Recommended Literature
- [1] Back cover
- [2] Neutral carbene analogues of the heaviest Group 13 elements: Consideration of electronic and steric effects on structure and stability
- [3] C74 endohedral metallofullerenes violating the isolated pentagon rule: a density functional theory study†
- [4] Acid catalysts of the radical decomposition of tetraphenylhydrazine
- [5] High efficiency quasi 2D lead bromide perovskite solar cells using various barrier molecules†
- [6] Liquid Cu–Zn catalyzed growth of graphene single-crystals†
- [7] 89. Structure and synthesis of Kostanecki's compound, m. p. 120°
- [8] Dipole moment and infra-red studies of solvent effects on intramolecular hydrogen bonding. Part 4.—Nitroanilines and nitronaphthylamines
- [9] A simple template-free synthesis of nanoporous ZnS–In2S3–Ag2S solid solutions for highly efficient photocatalytic H2 evolution under visible light†
- [10] Notes from the Reports of Public Analysts

Journal Name:RSC Advances
Research Products
-
CAS no.: 101713-87-5
-
CAS no.: 124252-41-1









